sulfanium bromide CAS No. 647843-18-3](/img/structure/B12605756.png)
[(4-Cyanophenyl)methyl](diethyl)sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyanophenyl)methylsulfanium bromide is an organosulfur compound with the chemical formula C12H16NS·Br It is a sulfonium salt where the central sulfur atom is bonded to three organic substituents: a 4-cyanophenylmethyl group and two diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methylsulfanium bromide typically involves the reaction of a 4-cyanophenylmethyl halide with diethyl sulfide in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonium salt. The general reaction scheme is as follows:
4-Cyanophenylmethyl halide+Diethyl sulfideBase(4-Cyanophenyl)methylsulfanium halide
The resulting sulfonium halide can then be converted to the bromide salt by treatment with a bromide source, such as sodium bromide.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)methylsulfanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyanophenyl)methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonium group can yield thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Cyanophenyl)methylsulfanium bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Cyanophenyl)methylsulfanium bromide involves its interaction with nucleophiles and electrophiles. The sulfonium group, being positively charged, can attract nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaluminium cyanide: Similar in having a cyanide group and diethyl substituents.
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: Shares the 4-cyanophenyl group.
Uniqueness
(4-Cyanophenyl)methylsulfanium bromide is unique due to its sulfonium core, which imparts distinct reactivity and stability compared to other organosulfur compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry.
Propriétés
Numéro CAS |
647843-18-3 |
|---|---|
Formule moléculaire |
C12H16BrNS |
Poids moléculaire |
286.23 g/mol |
Nom IUPAC |
(4-cyanophenyl)methyl-diethylsulfanium;bromide |
InChI |
InChI=1S/C12H16NS.BrH/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12;/h5-8H,3-4,10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VKJOBUIKAKEXOW-UHFFFAOYSA-M |
SMILES canonique |
CC[S+](CC)CC1=CC=C(C=C1)C#N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


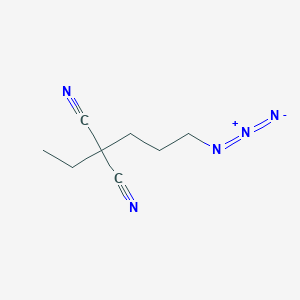
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
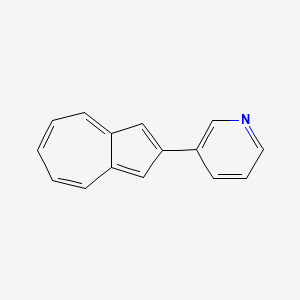

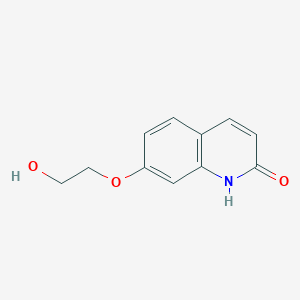
![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
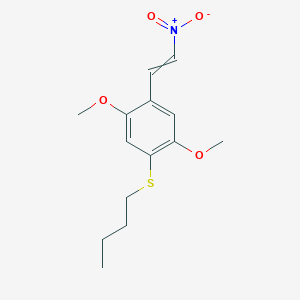
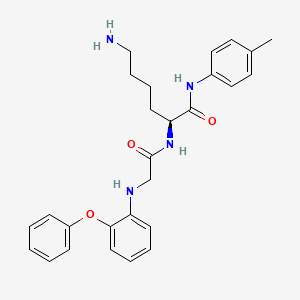
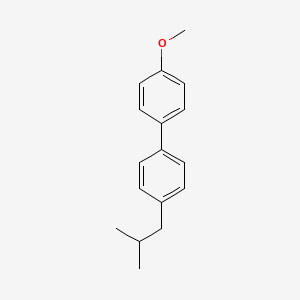
silane](/img/structure/B12605723.png)
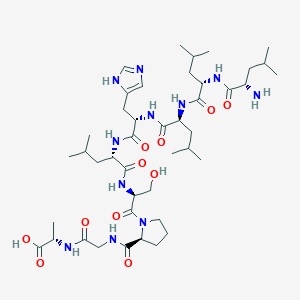
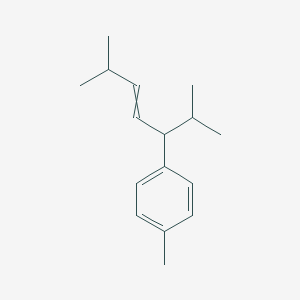
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
